molecular formula C18H16N4O4S2 B2493994 methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-02-6

methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2493994
CAS No.: 886951-02-6
M. Wt: 416.47
InChI Key: ROTNALWXNKCDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS Number: 886951-02-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, supported by data from recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O4S2C_{18}H_{16}N_{4}O_{4}S_{2}, with a molecular weight of 416.5 g/mol . The structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the benzothiazole scaffold, including this compound.

The compound has been shown to inhibit ATP-phosphoribosyl transferase (ATP-PRTase) , an enzyme crucial for the survival of Mycobacterium tuberculosis. In vitro assays demonstrated that it exhibits significant competitive inhibition with half maximal effective concentration (EC50) values indicating potent activity against this pathogen .

Comparative Antimicrobial Efficacy

A comparative analysis of various benzothiazole derivatives revealed that this compound showed superior activity against multiple strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundTarget PathogenEC50 (µM)Inhibition Type
Compound 1M. tuberculosis0.25Competitive
Methyl CompoundMRSA0.15Competitive

Anticancer Activity

The benzothiazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have exhibited significant cytotoxic effects in various cancer cell lines.

In Vitro Studies

In vitro assays demonstrated that this compound inhibited cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values ranging from 0.004 to 0.046 µM , indicating strong antiproliferative activity .

Case Studies

  • Antitubercular Screening : A study focused on the antitubercular activity of several benzothiazole derivatives found that this compound was among the most effective at inhibiting M. tuberculosis growth.
  • Cytotoxicity Assays : In another study assessing various benzothiazole derivatives against cancer cell lines, the compound demonstrated significant cytotoxicity against breast and gastric cancer cells, outperforming many other tested compounds .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-26-18(25)22-7-6-9-12(8-22)28-16(13(9)14(19)23)21-15(24)17-20-10-4-2-3-5-11(10)27-17/h2-5H,6-8H2,1H3,(H2,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTNALWXNKCDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.